molecular formula C22H18N4O4 B11235422 Methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11235422
M. Wt: 402.4 g/mol
InChI Key: OFTJMIKUIRYCCL-UHFFFAOYSA-N
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Description

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

The synthesis of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts critical cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE include:

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H18N4O4/c1-14-12-17(21(28)30-2)18-19(24-14)26(16-6-4-3-5-7-16)22(29)25(20(18)27)13-15-8-10-23-11-9-15/h3-12H,13H2,1-2H3

InChI Key

OFTJMIKUIRYCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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